REACTION_CXSMILES
|
[O:1]=O.ON1[C:8](=[O:9])[C:7]2=[CH:10][CH:11]=[CH:12][CH:13]=[C:6]2[C:5]1=[O:14].[C:15]([OH:18])(=[O:17])[CH3:16]>CC1C=CC=CC=1C>[C:8]([OH:1])(=[O:9])[C:7]1[C:16](=[CH:11][CH:12]=[CH:13][CH:6]=1)[C:15]([OH:18])=[O:17].[CH3:8][C:7]1[CH:10]=[CH:11][CH:12]=[CH:13][C:6]=1[C:5]([OH:14])=[O:17]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0.16 g
|
Type
|
reactant
|
Smiles
|
ON1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
Co(AA)3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1.06 g
|
Type
|
solvent
|
Smiles
|
CC=1C=CC=CC1C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC=1C=CC=CC1C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at a temperature of 100° C. for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=1C(C(=O)O)=CC=CC1)(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 18% |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=O)O)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]=O.ON1[C:8](=[O:9])[C:7]2=[CH:10][CH:11]=[CH:12][CH:13]=[C:6]2[C:5]1=[O:14].[C:15]([OH:18])(=[O:17])[CH3:16]>CC1C=CC=CC=1C>[C:8]([OH:1])(=[O:9])[C:7]1[C:16](=[CH:11][CH:12]=[CH:13][CH:6]=1)[C:15]([OH:18])=[O:17].[CH3:8][C:7]1[CH:10]=[CH:11][CH:12]=[CH:13][C:6]=1[C:5]([OH:14])=[O:17]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0.16 g
|
Type
|
reactant
|
Smiles
|
ON1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
Co(AA)3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1.06 g
|
Type
|
solvent
|
Smiles
|
CC=1C=CC=CC1C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC=1C=CC=CC1C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at a temperature of 100° C. for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=1C(C(=O)O)=CC=CC1)(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 18% |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=O)O)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]=O.ON1[C:8](=[O:9])[C:7]2=[CH:10][CH:11]=[CH:12][CH:13]=[C:6]2[C:5]1=[O:14].[C:15]([OH:18])(=[O:17])[CH3:16]>CC1C=CC=CC=1C>[C:8]([OH:1])(=[O:9])[C:7]1[C:16](=[CH:11][CH:12]=[CH:13][CH:6]=1)[C:15]([OH:18])=[O:17].[CH3:8][C:7]1[CH:10]=[CH:11][CH:12]=[CH:13][C:6]=1[C:5]([OH:14])=[O:17]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0.16 g
|
Type
|
reactant
|
Smiles
|
ON1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
Co(AA)3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1.06 g
|
Type
|
solvent
|
Smiles
|
CC=1C=CC=CC1C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC=1C=CC=CC1C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at a temperature of 100° C. for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=1C(C(=O)O)=CC=CC1)(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 18% |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=O)O)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]=O.ON1[C:8](=[O:9])[C:7]2=[CH:10][CH:11]=[CH:12][CH:13]=[C:6]2[C:5]1=[O:14].[C:15]([OH:18])(=[O:17])[CH3:16]>CC1C=CC=CC=1C>[C:8]([OH:1])(=[O:9])[C:7]1[C:16](=[CH:11][CH:12]=[CH:13][CH:6]=1)[C:15]([OH:18])=[O:17].[CH3:8][C:7]1[CH:10]=[CH:11][CH:12]=[CH:13][C:6]=1[C:5]([OH:14])=[O:17]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0.16 g
|
Type
|
reactant
|
Smiles
|
ON1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
Co(AA)3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1.06 g
|
Type
|
solvent
|
Smiles
|
CC=1C=CC=CC1C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC=1C=CC=CC1C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at a temperature of 100° C. for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=1C(C(=O)O)=CC=CC1)(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 18% |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=O)O)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |